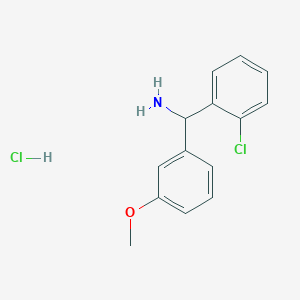

(2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride

Übersicht

Beschreibung

(2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C14H14ClNO·HCl. It is a crystalline powder that is used in various chemical and pharmaceutical applications. This compound is known for its unique chemical structure, which includes a chlorophenyl group and a methoxyphenyl group attached to a methanamine backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with 3-methoxybenzylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of (2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. Various methods can be employed, including:

- Refluxing in Solvents : The compound can be synthesized by refluxing the appropriate amine and phenolic derivatives in solvents such as dichloromethane or toluene, often in the presence of acids like hydrochloric acid for salt formation .

- Microwave-Assisted Synthesis : This method has been utilized to enhance yields and reduce reaction times, demonstrating efficiency in producing this compound with high purity .

Biological Activities

The biological activities of this compound have been investigated in several studies, revealing its potential as a pharmacologically active agent.

Anticancer Properties

Recent research has indicated that derivatives of this compound exhibit promising anticancer activities. For instance, studies have shown that certain analogs can selectively inhibit cancer cell proliferation, particularly against colorectal cancer cell lines (HCT-116) with IC50 values ranging from 7.1 to 11.9 μM/ml . The mechanism of action often involves inducing cell cycle arrest at the S and G2/M phases, highlighting its potential as a lead compound in cancer therapy.

Neuropharmacological Effects

There is also emerging evidence suggesting that this compound may influence neurotransmitter systems. Compounds with similar structures have been evaluated for their effects on serotonin and dopamine receptors, indicating potential applications in treating mood disorders and neurological conditions .

Case Study: Anticancer Activity

A study published in Nature explored the anticancer effects of various derivatives, including this compound. The study demonstrated that these compounds exhibited selective cytotoxicity against multiple cancer cell lines while sparing normal epithelial cells, suggesting a favorable therapeutic index .

Case Study: Synthesis Optimization

Research conducted by the Royal Society of Chemistry highlighted the optimization of synthesis routes for this compound using green chemistry principles. By employing microwave-assisted techniques, researchers achieved significant reductions in solvent use and reaction times while maintaining high yields .

Conclusion and Future Directions

The applications of this compound are diverse, spanning from synthetic methodologies to significant biological activities with potential therapeutic implications. Continued research into its mechanisms of action and synthesis optimization will be crucial for developing effective drugs based on this compound.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 Value (μM/ml) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HCT-116 | 7.1 - 11.9 | Cell cycle arrest at S/G2-M phases |

| Neuropharmacological | Serotonin/Dopamine Receptors | Not specified | Modulation of neurotransmitter systems |

Wirkmechanismus

The mechanism of action of (2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-Chlorophenyl)(2-methoxyphenyl)methanamine: A similar compound with the positions of the chloro and methoxy groups reversed.

(5-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine hydrochloride: Another related compound with additional chlorine substitution.

Uniqueness

(2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

(2-Chlorophenyl)(3-methoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C14H14ClNO·HCl. Its unique structure, characterized by a chlorophenyl and a methoxyphenyl group, positions it as a compound of interest in pharmacological research. This article explores its biological activities, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The compound can be synthesized through the reaction of 2-chlorobenzaldehyde with 3-methoxybenzylamine, followed by conversion to its hydrochloride form using hydrochloric acid. This synthesis route allows for the production of high-purity compounds suitable for biological testing.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may bind to various receptors or enzymes, modulating their activity and eliciting biological responses. The precise pathways involved depend on the context of its application, which can vary across different studies.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing chlorophenyl and methoxy groups have been shown to induce apoptosis in cancer cell lines by disrupting microtubule dynamics .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| (2-Chlorophenyl)(3-methoxyphenyl)methanamine | MCF-7 | TBD | Microtubule destabilization |

| AK301 (analog) | HT29 | 0.5–1 | Mitotic arrest |

| Compound 9q | MDA-MB-231 | 23–33 | Apoptosis induction |

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting transcription factors such as NF-κB and AP-1. These effects are critical in reducing inflammation in various pathological conditions .

Case Studies

- Study on Anticancer Activity : A study evaluating the effects of a related compound on colon cancer cells found that it significantly increased sensitivity to apoptotic signals, leading to enhanced cell death at low concentrations . This suggests that this compound may share similar properties.

- Inflammation Modulation : Another investigation highlighted the compound's potential in reducing TNF-α production in monocytes, indicating its role in modulating inflammatory responses .

Comparative Analysis

When compared to structurally similar compounds, this compound exhibits unique biological properties due to its specific substitution pattern. For example, compounds with reversed positions of the chlorophenyl and methoxy groups often display altered pharmacological profiles, emphasizing the importance of molecular configuration in determining biological activity.

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-(3-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO.ClH/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15;/h2-9,14H,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQOLQKGRGPIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC=CC=C2Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.